9-Hexadecenoic acid
Overview
Description
9-Hexadecenoic acid, also known as Palmitelaidic acid, is a straight-chain, monounsaturated, 16-carbon fatty acid with a trans-double bond at position C-9 . It is the trans-isomer of palmitoleic acid and the predominant trans-16:1 isomer in cheeses from goat and ewe milk . Major dietary sources are partly hydrogenated vegetable oils . It is a monounsaturated fatty acid and a long-chain fatty acid .
Synthesis Analysis
Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively . A third positional isomer, hypogeic acid (16:1n-9) is produced from the partial β-oxidation of oleic acid .
Molecular Structure Analysis
The molecular formula of 9-Hexadecenoic acid is C16H30O2 . The IUPAC name is (E)-hexadec-9-enoic acid . The InChI is InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ .
Chemical Reactions Analysis
The formation of 9,10-dihydroxyhexadecanoic acid was successfully achieved when a combination of induced cell lysates of recombinant E. coli containing FAD, EH, and EPOX were incubated with 9-hexadecenoic acid .
Scientific Research Applications
Enzymatic Characteristics and Mechanisms
- 9-Hexadecenoic acid has been studied for its enzymatic characteristics. A specific enzyme, 9-hexadecenoic acid cis-trans isomerase from Pseudomonas sp., catalyzes the cis-to-trans isomerization of its double bond. This enzyme has a strict specificity for the position of the double bond and the chain length of the fatty acid, suggesting its potential in biochemical applications where precise isomerization is needed (Okuyama et al., 1997).
Synthesis and Chemical Properties
- Research on 9-hexadecenoic acid includes its synthesis, such as the creation of 9-methyl-10-hexadecenoic acid, highlighting its importance in the study of marine bacterial fatty acids and their applications in various fields including chemistry and food science (Carballeira et al., 1999).
Role in Inflammation and Immune Response
- The isomers of hexadecenoic acid, including palmitoleic acid (cis-9-hexadecenoic acid), are known for their anti-inflammatory properties. These fatty acids are involved in the regulation of inflammatory responses, and their levels and distribution are influenced by cellular conditions, highlighting their significance in medical and biological research (Astudillo et al., 2020).
Medical Imaging Applications
- 9-Hexadecenoic acid has been used in medical imaging, particularly in myocardial imaging. Iodinated hexadecenoic acid analogs have been studied for their potential in estimating regional myocardial perfusion and differentiating between viable ischemic tissue and infarcted tissue (Poe et al., 1977).
Impact on Microbial Adaptation and Toxicity
- Studies have shown that trans unsaturated fatty acids, such as 9-trans-hexadecenoic acid, play a role in microbial adaptation to toxic substances like phenols. This indicates its importance in environmental and microbiological research, especially in understanding microbial response to environmental stressors (Heipieper et al., 1992).
Flavor and Fermentation Research
- 9-Hexadecenoic acid is also significant in food science, particularly in the study of flavor substances during fermentation. Its presence and changes in fermented products like Kedong sufu provide insights into the development of flavors in traditional fermented foods (Fan et al., 2019).
Distinction of cis and trans Isomers
- The ability to distinguish between cis and trans isomers of hexadecenoic acids has been a focus of study, demonstrating its significance in analytical chemistry and lipidomics. This distinction is crucial for understanding the biological functions and applications of these isomers (Jensen et al., 1990).
Biomarker Development
- Hexadecenoic acid isomers are targets in plasma lipidomic studies and biomarker development, highlighting their potential in medical diagnostics and health condition monitoring (Sansone et al., 2013).
Future Directions
The multiplicity of effects reported for palmitoleic acid and the compartmentalized manner in which they often occur, may suggest the overlapping actions of multiple isomers being present at the same or neighboring locations . These findings open new perspectives for plasma lipidomics involving monounsaturated fatty acids, highlighting future developments for their evaluation in different health conditions including free radical stress .
properties
IUPAC Name |
(E)-hexadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPZKHBENQXJG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021603 | |
Record name | (E)-Hexadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Solid | |
Record name | 9-Hexadecenoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Palmitelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9-Hexadecenoic acid | |
CAS RN |
10030-73-6, 2091-29-4, 373-49-9 | |
Record name | Palmitelaidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10030-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Palmitoleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitelaidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | palmitoleic acid | |
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Record name | 9-Hexadecenoic acid | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Hexadecenoic acid, (9E)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (E)-Hexadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Hexadecenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PALMITELAIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DJ825A3Z | |
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Record name | Palmitelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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